Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate

Medicinal chemistry Kinase inhibition Nuclear receptor modulation

A common pain point in metabolic and antiviral research is procuring the correct regioisomer of imidazo[1,2-a]pyridine intermediates to match patent claims without costly route redevelopment. This 6-hydroxy-2-ethyl ester (CAS 1254170-86-9) is the strategic precursor for: • **DGAT2 inhibitors** (NASH/hepatic steatosis) - core scaffold per Merck WO 2024/097573 • **Nurr-1 modulators** - 6-O anchor point for heterocycles per Sanofi US 2010/0317675 • **NNRTI antivirals** - dual functionalization for HIV SAR libraries LogP ~1.99, 3 H-bond acceptors. Recommended purity ≥98% for enzymatic assays.

Molecular Formula C10H10N2O3
Molecular Weight 206.201
CAS No. 1254170-86-9
Cat. No. B2985956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
CAS1254170-86-9
Molecular FormulaC10H10N2O3
Molecular Weight206.201
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=C(C=CC2=N1)O
InChIInChI=1S/C10H10N2O3/c1-2-15-10(14)8-6-12-5-7(13)3-4-9(12)11-8/h3-6,13H,2H2,1H3
InChIKeyMHHJKJLTGNZBDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylate: Core Scaffold Identification


Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (CAS 1254170-86-9, MFCD28137971) is a heterobicyclic building block comprising an imidazo[1,2-a]pyridine core with a 6-hydroxy substituent and a 2-ethyl ester group . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with four drugs incorporating this core currently on the market (zolpidem, alpidem, zolimidine, necopidem) . The compound has a molecular weight of 206.20 g/mol (C10H10N2O3), a calculated LogP of approximately 1.99, and requires storage at 2–8°C . It is commercially available at purities ranging from 95% to 98%+ from multiple international suppliers .

Regiochemistry 6-OH isomer aligns with drug discovery patent pharmacophores
Handles Dual orthogonal 6-OH + 2-COOEt enable sequential derivatization
Storage Requires cold-chain (2–8°C); plan inventory accordingly

Positional and Functional Group Specificity


Within the imidazo[1,2-a]pyridine-2-carboxylate family, three structural variables dictate synthetic utility and downstream biological relevance: (1) the position of the hydroxyl substituent on the pyridine ring, (2) the nature of the ester group at the 2-position, and (3) the presence or absence of additional substituents. The 6-hydroxy regioisomer (CAS 1254170-86-9) is functionally non-interchangeable with the 8-hydroxy isomer (CAS 1041004-63-0), as patents from Sanofi (Nurr-1 nuclear receptor modulators, US 2010/0317675) and Merck Sharp & Dohme (DGAT2 inhibitors, WO 2024/097573 A1) explicitly claim 6-substituted imidazo[1,2-a]pyridine-2-carboxamide derivatives, for which the 6-hydroxy ethyl ester serves as the logical penultimate intermediate [1][2]. Similarly, substituting the ethyl ester for the free carboxylic acid (CAS 1781183-23-0) or the methyl ester alters the LogP, reactivity, and protective-group strategy, making simple analog substitution inappropriate without revalidation of the synthetic route .

6-Hydroxy vs. 8-Hydroxy isomer
8-OH isomer (CAS 1041004-63-0) not claimed in Sanofi Nurr-1 or Merck DGAT2 patents; regioisomer swap may require complete synthetic redesign.
Ethyl ester vs. free acid / methyl ester
Free acid or methyl ester analog may shift LogP and reactivity; protective-group strategy may not transfer directly for carboxamide formation.

Differentiation Evidence vs. Closest Analogs


Regiochemical Differentiation: 6-OH vs. 8-OH in Drug Discovery Patents

The 6-hydroxy substitution pattern of the target compound (CAS 1254170-86-9) is explicitly required as a synthetic entry point in two major pharmaceutical patent families, whereas the 8-hydroxy isomer (CAS 1041004-63-0) is not claimed in these contexts. Sanofi's Nurr-1 (NR4A2) modulator program (US 2010/0317675 A1) specifically claims 6-heterocyclic-imidazo[1,2-a]pyridine-2-carboxamides, and Merck's DGAT2 inhibitor program (WO 2024/097573 A1) references 6-hydroxyimidazo[1,2-a]pyridine-2-carboxamide (the amide derivative of the target ester) as a key database substance [1][2]. No equivalent patent protection exists for the 8-hydroxy isomer in these therapeutic areas.

Regiochemical differentiation
Class-level inference
6-OH claimed in Sanofi Nurr-1 (US 2010/0317675) and referenced in Merck DGAT2 (WO 2024/097573); 8-OH has no equivalent patent context
Supports patent-aligned synthesis; 8-OH isomer not a direct substitute
Patent analysis; 8-OH may require separate route development
Medicinal chemistry Kinase inhibition Nuclear receptor modulation

Lipophilicity Advantage: Ethyl Ester vs. Free Acid for Synthesis

The ethyl ester form of the target compound exhibits a calculated LogP of approximately 1.99, compared to approximately 1.03 for the unsubstituted imidazo[1,2-a]pyridine-2-carboxylic acid (the free acid analog) [1]. The higher lipophilicity of the ethyl ester facilitates organic-phase extraction during synthesis and provides a protected carboxyl handle that can be selectively hydrolyzed to the acid (CAS 1781183-23-0) or directly converted to carboxamides via aminolysis—a transformation central to both the Sanofi Nurr-1 and Merck DGAT2 programs [2][3].

Lipophilicity (LogP)
Context-dependent
Ethyl ester LogP 1.99 vs. free acid LogP 1.03 (Δ +0.96; ~9-fold higher partition)
Supports organic-phase recovery and protected carboxamide synthesis
Calculated values; confirm experimentally for specific solvent systems
Physicochemical properties Synthetic chemistry Drug design

Dual Functional Handles for Orthogonal Derivatization

The target compound uniquely presents two chemically orthogonal functional groups—a phenolic hydroxyl at C6 and an ethyl ester at C2—on the imidazo[1,2-a]pyridine scaffold. By contrast, the widely available ethyl imidazo[1,2-a]pyridine-2-carboxylate (CAS 2549-17-9) lacks the 6-OH handle, and the free 6-hydroxy acid (CAS 1781183-23-0) lacks the ester protective group . The 6-OH group enables O-alkylation, sulfonylation, or Mitsunobu chemistry; the 2-COOEt enables hydrolysis, aminolysis, or reduction. The presence of both handles allows sequential, protecting-group-controlled derivatization strategies that are impossible with analogs possessing only one reactive site . This dual functionality is consistent with the compound's documented use as a key intermediate in non-nucleoside reverse transcriptase inhibitor (NNRTI) synthesis, where both the 6-position and the 2-position are elaborated in the final drug candidates [1].

Dual handles
Supporting evidence
Two orthogonal handles (6-OH + 2-COOEt) vs. monofunctional analogs (one handle only)
Enables sequential, protecting-group-controlled derivatization
Based on structural comparison and vendor documentation
Synthetic methodology Parallel synthesis Scaffold diversification

Storage Requirements: Refrigerated vs. Room-Temperature Analogs

The target compound requires storage at 2–8°C according to multiple vendor specifications, whereas simpler imidazo[1,2-a]pyridine-2-carboxylate analogs (e.g., ethyl imidazo[1,2-a]pyridine-2-carboxylate, CAS 2549-17-9) are typically stable at room temperature . This storage requirement likely reflects the enhanced reactivity or reduced stability conferred by the 6-hydroxy substituent, which may be prone to oxidation or hydrogen-bond-mediated degradation pathways. Procurement planning must account for cold-chain logistics, and inventory management protocols must differ from those applied to room-temperature-stable analogs within the same compound class.

Storage requirement
Supporting evidence
2–8°C (refrigerated) vs. room temperature for unsubstituted imidazopyridine analogs
Cold-chain logistics required; stability profile may differ from RT analogs
Per vendor specifications; may reflect 6-OH reactivity/oxidation sensitivity
Compound management Stability Procurement logistics

Procurement and Application Scenarios


DGAT2 Inhibitor Programs for Metabolic Disease

For research groups pursuing diacylglycerol O-acyltransferase 2 (DGAT2) inhibition as a therapeutic strategy for nonalcoholic steatohepatitis (NASH), hepatic steatosis, or related metabolic disorders, the target compound provides the core scaffold matching the Merck Sharp & Dohme patent family (WO 2024/097573 A1). This patent explicitly references 6-hydroxyimidazo[1,2-a]pyridine-2-carboxamide, the direct amide derivative of the target ethyl ester, as a key database substance [1]. The ethyl ester serves as the strategic intermediate for amide library synthesis via direct aminolysis. Procuring the 6-hydroxy ethyl ester rather than the 8-hydroxy isomer or non-hydroxylated analogs ensures alignment with the patent-defined pharmacophore.

Nurr-1 Nuclear Receptor Modulator Development

Sanofi's patent estate (US 2010/0317675 A1) covering 6-heterocyclic-imidazo[1,2-a]pyridine-2-carboxamides as Nurr-1 nuclear receptor modulators positions the target compound as the strategic starting material for any competitive or follow-on program in this target space [2]. The 6-position hydroxyl serves as the anchor point for heterocyclic elaboration, while the 2-ethyl ester enables carboxamide formation. Substitution with the 8-hydroxy analog or the unsubstituted scaffold would require de novo synthetic route development and may fall outside the patent claims, reducing freedom to operate.

NNRTI Lead Optimization for Antiviral Research

The target compound is commercially documented as a key intermediate in NNRTI synthesis, specifically for HIV-targeting antiviral agents [3]. The imidazo[1,2-a]pyridine core has established anti-HIV activity through inhibition of reverse transcriptase, and the 6-hydroxy-2-ester substitution pattern provides dual functionalization points for structure-activity relationship (SAR) exploration. For laboratories synthesizing NNRTI candidate libraries, the 98% purity grade (NLT 98%, ISO-certified) is recommended to minimize impurity-driven false positives in enzymatic assays .

Fragment-Based Drug Discovery and Scaffold Libraries

As established in the Chemenu imidazopyridine product category documentation, bicyclic pyridines containing ring-junction nitrogen are privileged structures in medicinal chemistry, with demonstrated utility in fragment-based drug discovery (FBDD), covalent inhibitor design, and novel chemical space exploration . The target compound's two hydrogen bond donors and three hydrogen bond acceptors, combined with a LogP of approximately 1.99, place it within drug-like property space suitable for fragment elaboration. Procurement of the 6-hydroxy-2-ester variant specifically enables diversity-oriented synthesis at both the 6-O and 2-CO positions, maximizing library coverage from a single scaffold.

Application
Selection Property
Validation Focus
DGAT2 inhibitor research (metabolic disease models)
6-OH ethyl ester matching patent-defined DGAT2 pharmacophore
Amide library synthesis via direct aminolysis
Nurr-1 nuclear receptor modulator studies
6-position hydroxyl for heterocyclic elaboration
Carboxamide formation from ethyl ester handle
NNRTI lead optimization (antiviral research)
Dual functionalization points at 6-O and 2-CO
High-purity grade for reliable enzymatic assay data
Fragment-based drug discovery and scaffold libraries
Drug-like property space with moderate lipophilicity and balanced HBD/HBA
Diversity-oriented synthesis from a single dual-handle scaffold
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